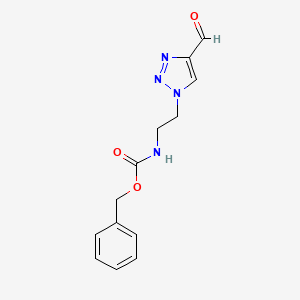

benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Description

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a formyl group at the 4-position, an ethyl linker, and a benzyl carbamate moiety. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation . The carbamate group is introduced through nucleophilic substitution with chloroformates, as seen in analogous compounds . Hydrogenolysis using Pd/C under H₂ removes benzyl protecting groups, a critical step in prodrug activation or functionalization . The formyl group at the triazole’s 4-position enhances reactivity, enabling further conjugation or participation in dynamic covalent chemistry.

Properties

IUPAC Name |

benzyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c18-9-12-8-17(16-15-12)7-6-14-13(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDVKOUERAOJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate typically follows a multi-step approach:

Step 1: Formation of the 1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," which is a highly efficient and regioselective method to form 1,4-disubstituted 1,2,3-triazoles.

Step 2: Introduction of the formyl group at the 4-position of the triazole ring, often through selective functionalization techniques.

Step 3: Attachment of the carbamate moiety , specifically the benzyl carbamate, which may be introduced either before or after triazole formation, depending on protecting group strategies and reactivity considerations.

Detailed Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reactants : An azide-functionalized ethyl carbamate derivative and an alkyne bearing a formyl substituent or a precursor that can be subsequently formylated.

Catalyst : Copper(I) triflate (CuOTf) or copper(I) iodide is commonly used, often in the presence of ligands such as PyBOX to enhance enantioselectivity and yield.

Solvent : Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are preferred.

Conditions : Reactions are typically conducted at room temperature or slightly elevated temperatures (25–60 °C) for several hours (3–24 h).

Outcome : Formation of the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and good yields (often >70%).

This method is versatile and has been demonstrated to tolerate various functional groups, including carbamates and aldehydes, allowing for subsequent modifications.

Formyl Group Introduction

Direct Formylation : The 4-position of the triazole can be formylated post-cycloaddition using electrophilic formylating agents such as formylating reagents under controlled conditions.

Precursor Approach : Alternatively, the alkyne or azide component may already contain a protected hydroxymethyl group (–CH2OH) that can be oxidized to the formyl group (–CHO) after triazole formation.

Oxidation Methods : Common oxidants include Dess–Martin periodinane, PCC (pyridinium chlorochromate), or TEMPO-based oxidations, providing mild and selective conversion of hydroxymethyl to formyl functionality.

This step requires careful control to avoid overoxidation or degradation of sensitive moieties such as carbamates.

Carbamate Formation

Benzyl Carbamate Introduction : The carbamate group can be introduced by reacting an amine precursor with benzyl chloroformate (Cbz-Cl) under basic conditions, typically using organic bases like triethylamine or inorganic bases such as sodium bicarbonate.

Protection Strategies : Sometimes the carbamate is installed prior to triazole ring formation to protect the amine functionality during subsequent steps.

Solvent and Conditions : Polar aprotic solvents such as DMF or dichloromethane are used, with reactions proceeding at 0–25 °C to minimize side reactions.

This step ensures the stability of the amine functionality and provides a handle for further derivatization or purification.

Representative Preparation Route

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Azide-Alkyne Cycloaddition (CuAAC) | Azide-ethyl carbamate + alkyne derivative, CuOTf, PyBOX ligand, THF, RT, 3-24 h | Formation of 1,4-disubstituted 1,2,3-triazole ring with carbamate and precursor group |

| 2 | Oxidation | Dess–Martin periodinane or PCC, DCM, 0–25 °C | Selective oxidation of hydroxymethyl to formyl group at triazole 4-position |

| 3 | Carbamate Formation | Benzyl chloroformate, triethylamine, DMF, 0–25 °C | Formation of benzyl carbamate protecting group on ethyl amine moiety |

Research Findings and Yield Data

Yields : The CuAAC step typically affords yields between 70–93% depending on substrate and catalyst system.

Purity : Purification via recrystallization or chromatography yields high-purity products, confirmed by NMR and IR spectroscopy.

Characterization : Typical ^1H NMR signals include aromatic protons from the benzyl group, triazole ring protons, and characteristic aldehyde proton signals near δ 9–10 ppm confirming formyl presence.

| Spectroscopic Technique | Key Observations |

|---|---|

| ^1H NMR | Singlet for aldehyde proton (~9.8 ppm), aromatic multiplets (7.2–7.8 ppm), methylene protons adjacent to triazole and carbamate |

| ^13C NMR | Signals for formyl carbon (~190–195 ppm), triazole carbons (120–150 ppm), carbamate carbonyl (~155–160 ppm) |

| IR | Strong absorption bands for C=O stretching (~1700 cm⁻¹), N–H stretching (~3300 cm⁻¹), and aromatic C–H |

Notes on Process Optimization

Catalyst Selection : Use of CuOTf with appropriate ligands enhances regioselectivity and yield in the triazole formation step.

Solvent Choice : Polar aprotic solvents facilitate smooth cycloaddition and oxidation steps; solvent mixtures may be optimized for solubility and reaction rate.

Base Selection : Organic bases like triethylamine or 4-dimethylaminopyridine (DMAP) promote carbamate formation efficiently.

Purification : Crystallization from diethyl ether or chromatographic techniques ensure removal of side products and unreacted starting materials.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Azide + Alkyne, CuOTf, PyBOX, THF, RT | 70–93 | High regioselectivity, mild conditions |

| Formyl Group Introduction | Oxidation with Dess–Martin or PCC, DCM, 0–25 °C | 80–90 | Selective oxidation of hydroxymethyl group |

| Carbamate Formation | Benzyl chloroformate, TEA, DMF, 0–25 °C | 75–85 | Efficient protection of amine group |

Chemical Reactions Analysis

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate involves its interaction with biological targets through hydrogen bonding, dipole-dipole interactions, and π-stacking interactions . These interactions allow the compound to bind to specific enzymes or receptors, thereby modulating their activity. The formyl group can also participate in covalent bonding with nucleophilic sites on proteins, further enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituents on the triazole, carbamate linker, and hydrophobic groups. Key comparisons include:

*Estimated ClogP based on substituent contributions (formyl reduces logP vs. benzyl).

- Polarity and Solubility : The 4-formyl group reduces hydrophobicity (ClogP ~2.1) compared to benzyl-substituted analogs (ClogP 3.57 for 2c) . This enhances aqueous solubility, critical for biological applications.

- Reactivity : The formyl group enables Schiff base formation or nucleophilic additions, unlike inert alkyl/aryl substituents in analogs like 2b or 2c .

Research Findings and Implications

- Crystallography : Structural analogs (e.g., 2a) have been characterized via X-ray crystallography, confirming triazole-carbamate connectivity . Tools like SHELXL and ORTEP-3 aid in structural validation .

Biological Activity

Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a compound categorized under the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring which is known for its stability and ability to participate in various interactions such as hydrogen bonding and π-stacking. The presence of the formyl group enhances its reactivity and potential interactions with biological macromolecules.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been shown to inhibit topoisomerase IV, an enzyme critical for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation.

- Apoptosis Induction : The compound can induce apoptosis in cancer cells by binding to the colchicine site on tubulin, disrupting microtubule polymerization essential for cell division.

Anticancer Activity

Research indicates that this compound can effectively induce apoptosis in various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Tubulin polymerization inhibition |

| MCF-7 | 15.0 | Induction of apoptosis |

| A549 | 10.0 | Disruption of cell cycle |

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table presents its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Antifungal |

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed post-administration.

- Distribution : Shows good tissue penetration.

- Metabolism : Metabolized primarily in the liver.

- Excretion : Excreted via urine as metabolites.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines. The study highlighted its potential as a chemotherapeutic agent due to its ability to induce apoptosis via microtubule disruption .

- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial properties against various pathogens. The results indicated that the compound was particularly effective against Staphylococcus aureus and exhibited low toxicity towards human cells .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate, and what purification challenges arise?

- Methodology : The triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific reaction producing 1,4-substituted triazoles . For the formyl group, post-cycloaddition oxidation or direct introduction using formyl-containing azides/alkynes is employed. Carbamate formation involves reacting amines with benzyl chloroformate under basic conditions.

- Challenges : Purification often requires column chromatography due to byproducts from incomplete cycloaddition or oxidation. Recrystallization may be hindered by the compound’s polarity; mixed solvents (e.g., ethyl acetate/hexane) are recommended .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Spectroscopy :

- 1H/13C NMR resolves the formyl proton (~9.8 ppm) and triazole carbons (~140–150 ppm) .

- Mass spectrometry (ESI) confirms molecular weight (e.g., [M+H]+ expected at ~304.3 g/mol).

Q. What preliminary biological screening approaches are used for this compound?

- Antifungal assays : Disk diffusion or microbroth dilution against Candida albicans or Aspergillus species, leveraging the triazole’s known inhibition of lanosterol 14α-demethylase .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity. IC50 values are compared to fluconazole or voriconazole .

Advanced Research Questions

Q. How does the formyl group modulate reactivity in click chemistry applications?

- The formyl group enables Schiff base formation with amines, facilitating conjugation to biomolecules (e.g., proteins or peptides). Kinetic studies show its electrophilicity enhances nucleophilic aromatic substitution rates at the triazole’s 4-position .

- Experimental validation : Reactivity is quantified via HPLC monitoring of model reactions with benzylamine, revealing second-order kinetics (k ≈ 0.15 M−1s−1 in DMSO at 25°C) .

Q. What computational models predict binding interactions with fungal cytochrome P450 enzymes?

- Docking studies (AutoDock Vina) : The formyl-triazole moiety aligns with the heme cofactor’s hydrophobic pocket, forming π-π interactions with Phe228 and hydrogen bonds with Thr315. MM/GBSA calculations estimate ΔGbind ≈ −9.8 kcal/mol .

- Contradictions : Some MD simulations suggest weaker binding (ΔGbind ≈ −7.2 kcal/mol) due to steric clashes with Val310, highlighting the need for crystallographic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.